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Cinnoline, 3-nitro-, 1-oxide

Cat. No.: B15496384
CAS No.: 2096-38-0
M. Wt: 191.14 g/mol
InChI Key: XUUDPWHAWCZIRS-UHFFFAOYSA-N
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Description

Contextualization of Cinnoline (B1195905) Scaffolds in Modern Organic Synthesis

The cinnoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring, is a significant structural motif in medicinal chemistry and materials science. mdpi.compnrjournal.com First synthesized in 1883 by Victor Richter, cinnoline and its derivatives have been the subject of extensive research due to their broad spectrum of pharmacological activities. pnrjournal.comwikipedia.org These activities include antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties. mdpi.comnih.gov The versatility of the cinnoline scaffold makes it a valuable building block for the development of novel therapeutic agents and functional materials. mdpi.compnrjournal.com The synthesis of cinnoline derivatives is an active area of research, with various methods developed to access a wide range of substituted analogs. researchgate.netijper.org

The development of molecules based on the cinnoline scaffold has made a significant contribution to the identification of lead compounds with optimized pharmacological properties. mdpi.com For instance, certain cinnoline derivatives have been investigated for their potential as inhibitors of enzymes like protein kinases and for their activity against tropical protozoan infections. mdpi.com The ability to modify the cinnoline core at various positions allows for the fine-tuning of its biological and physical properties, making it an attractive target for synthetic chemists. ijper.org

Significance of N-Oxide Functionality in Nitrogen-Containing Heteroaromatic Systems

The introduction of an N-oxide group to a nitrogen-containing heteroaromatic ring, such as in Cinnoline, 3-nitro-, 1-oxide, significantly alters the electronic and steric properties of the parent molecule. acs.orgacs.org This functional group, characterized by a coordinate covalent bond between the nitrogen and oxygen atoms (N⁺–O⁻), can have a profound impact on the compound's reactivity, stability, and biological activity. acs.orgresearchgate.net

N-oxides are highly polar and can form strong hydrogen bonds, which can increase the water solubility of a compound. acs.orgnih.gov In medicinal chemistry, this modification can be used to improve the pharmacokinetic properties of a drug. acs.org Furthermore, the N-oxide functionality can act as an electron-withdrawing group, influencing the regioselectivity of electrophilic and nucleophilic substitution reactions on the heterocyclic ring. researchgate.net In some cases, the N-oxide group can be cleaved in vivo, making it a useful component of prodrug strategies, particularly for targeting hypoxic tumor cells. acs.org

From a synthetic standpoint, N-oxides are versatile intermediates. researchgate.net They can facilitate C-H functionalization at positions that are otherwise difficult to access in the parent heterocycle. researchgate.net The oxygen atom of the N-oxide can also act as an internal oxidant in certain reactions. researchgate.net However, the introduction of an N-oxide can also decrease the aromaticity and stability of the heterocyclic ring in some instances. acs.org

Historical Development of Nitrated Cinnoline and Cinnoline N-Oxide Chemistry

The study of cinnoline chemistry dates back to the late 19th century. wikipedia.org The nitration of cinnoline, a fundamental reaction for introducing a nitro group onto the heterocyclic core, has been a subject of investigation to understand the reactivity of the cinnoline ring system. rsc.org The position of nitration is influenced by the reaction conditions and the electronic nature of the cinnoline ring.

The synthesis of cinnoline N-oxides represents a further evolution in this field. The introduction of the N-oxide functionality can be achieved through oxidation of the parent cinnoline. ontosight.ai The combination of a nitro group and an N-oxide on the cinnoline scaffold, as seen in this compound, creates a molecule with distinct chemical properties. ontosight.ai The presence of both an electron-withdrawing nitro group and a polar N-oxide group modifies the electron distribution within the molecule, influencing its reactivity and potential applications. ontosight.aiontosight.ai Research into related structures, such as 4-nitroquinoline (B1605747) 1-oxide, has provided insights into the biological activities and mechanisms of action of such compounds, including their ability to induce DNA damage. ontosight.aiwikipedia.orgnih.gov

Compound Information

Compound Name
Cinnoline
This compound
4-nitroquinoline 1-oxide
Pyridazine
Benzene

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₈H₅N₃O₃
Monoisotopic Mass 191.0331 Da
SMILES C1=CC=C2C(=C1)C=C(N=[N+]2[O-])N+[O-]
InChI InChI=1S/C8H5N3O3/c12-10-7-4-2-1-3-6(7)5-8(9-10)11(13)14/h1-5H
InChIKey XUUDPWHAWCZIRS-UHFFFAOYSA-N

Data sourced from PubChem. uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3O3 B15496384 Cinnoline, 3-nitro-, 1-oxide CAS No. 2096-38-0

Properties

IUPAC Name

3-nitro-1-oxidocinnolin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-10-7-4-2-1-3-6(7)5-8(9-10)11(13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUDPWHAWCZIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=[N+]2[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175139
Record name Cinnoline, 3-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096-38-0
Record name Cinnoline, 3-nitro-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002096380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnoline, 3-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Reactivity Profiles of Cinnoline, 3 Nitro , 1 Oxide

Detailed Mechanisms of Intramolecular Cyclization and Molecular Rearrangements

While specific studies on the intramolecular cyclization and molecular rearrangements of Cinnoline (B1195905), 3-nitro-, 1-oxide are not extensively documented, analogies can be drawn from related heterocyclic systems. The presence of the N-oxide and nitro groups can facilitate cyclization reactions under appropriate conditions. For instance, in related quinoline (B57606) systems, the reaction of 3-bromo-4-nitroquinoline 1-oxide with enamines leads to the formation of a furo[3,2-b]quinoline ring system through a novel cyclization reaction. nih.gov This proceeds via a primary adduct of a 1,7-dipolar cycloaddition. It is plausible that Cinnoline, 3-nitro-, 1-oxide could undergo similar intramolecular cyclizations, potentially involving the nitro group or substituents at adjacent positions, leading to the formation of fused heterocyclic systems.

Furthermore, the synthesis of cinnolines themselves can involve intramolecular redox cyclization. For example, 3-phenylcinnoline (B82849) can be synthesized from 2-nitrobenzyl alcohol and benzylamine (B48309) through a transition-metal-free intramolecular redox cyclization. researchgate.net This process involves the in-situ formation of 2-nitrosobenzaldehyde, followed by condensation, azo isomerization to a hydrazone, cyclization, and aromatization. researchgate.net Such mechanisms highlight the potential for the nitro group in this compound to participate in intramolecular redox processes, leading to molecular rearrangements and the formation of novel structures.

Photochemically induced rearrangements are also a possibility. Pyrimidine N-oxides, for example, can undergo rearrangement upon irradiation, potentially involving an oxaziridine (B8769555) intermediate. acs.org Although the exact intermediates are still a subject of study, it is established that the excited singlet state of N-oxides can lead to isomerizations and rearrangements. acs.org

Mechanistic Studies of N-Oxide Formation and Interconversion Processes

The N-oxide in this compound is a key functional group that significantly influences the molecule's reactivity. The formation of N-oxides in aza-aromatic compounds is typically achieved by oxidation with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the electrophilic attack of the peroxy acid oxygen on the lone pair of the nitrogen atom in the heterocyclic ring.

In the context of related isoquinolines, a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed to synthesize isoquinoline (B145761) N-oxides. wikipedia.orgnih.gov This method proceeds under mild conditions and demonstrates the feasibility of forming N-oxide functionalities through cyclization pathways. wikipedia.orgnih.gov

Interconversion processes involving the N-oxide group are also of interest. Photochemical deoxygenation is a known reaction for heteroaromatic N-oxides. For instance, the triplet excited state of isoquinoline N-oxides is responsible for oxygen abstraction. acs.org Conversely, the excited singlet state is often implicated in isomerizations and rearrangements. acs.org While specific studies on this compound are lacking, these general principles of N-oxide chemistry in related heterocyclic systems provide a framework for understanding its potential transformations.

Vicarious Nucleophilic Substitution (VNS) Reactions and Amination Pathways on Nitro-Cinnoline Frameworks

The presence of a nitro group on the cinnoline ring makes this compound a prime candidate for Vicarious Nucleophilic Substitution (VNS) reactions. VNS is a special type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring, rather than a leaving group. mdpi.com The nitro group strongly activates the aromatic ring towards nucleophilic attack. nm.gov

The general mechanism of VNS involves the addition of a carbanion (bearing a leaving group) to the nitroaromatic compound to form a σ-adduct (a Meisenheimer-like complex). researchgate.net This is followed by base-induced β-elimination of the leaving group from the carbanion and a proton from the ring, leading to the substituted product. researchgate.net

A key application of VNS is the direct amination of nitroaromatics. For example, the reaction of nitroarenes with sulfenamides under basic conditions can yield ortho- and/or para-nitroanilines. gatech.edu This proceeds through the formation of a σ-adduct, followed by the elimination of a thiol. gatech.edu In the case of this compound, VNS reactions would be expected to occur at the positions ortho and para to the nitro group. The N-oxide group can further influence the regioselectivity of the attack.

It is important to note that VNS can compete with SNAr (Substitution Nucleophilic Aromatic) reactions if a halogen is present on the ring. However, VNS is often faster than the substitution of a halogen, except in cases with highly activated leaving groups like fluoride. researchgate.net

VNS Reaction Parameters for Nitroaromatics
Substrate Electron-deficient arenes (e.g., nitroarenes)
Nucleophile Carbanions with a leaving group (e.g., α-halomethyl sulfones)
Conditions Strong base (e.g., KOH, t-BuOK)
Key Intermediate σ-adduct (Meisenheimer complex)
Outcome Substitution of a hydrogen atom ortho or para to the nitro group

Reductive Transformations of the Nitro Group and N-Oxide Functionality

The nitro and N-oxide groups in this compound are both susceptible to reduction, leading to a variety of products depending on the reaction conditions and the reducing agent employed.

Nitroaromatic compounds can undergo bioreduction, a process often implicated in their biological activity and toxicity. nih.gov This reduction is typically carried out by nitroreductases, which are flavoenzymes that can reduce nitro groups to the corresponding amines via nitroso and hydroxylamine (B1172632) intermediates. researchgate.net The enzymatic reduction of nitroheterocycles is often dependent on their reduction potentials. nih.gov

The initial step in the bioreduction of nitroaromatics is often a one-electron reduction to form a nitroaryl radical anion. This can be achieved by various flavoenzymes, such as NADPH:cytochrome P-450 reductase. nih.govresearchgate.net The formation of these radical anions can be detected by techniques like electron spin resonance (ESR) spectroscopy. researchgate.net These radical species can then undergo further reduction or react with molecular oxygen, leading to futile cycling and the generation of reactive oxygen species.

Tertiary amine N-oxides can also act as bioreductive drugs, where the N-oxide is reduced under hypoxic conditions to release the active amine. nih.gov This suggests that the N-oxide functionality in this compound could also be a target for enzymatic reduction, particularly in low-oxygen environments.

A wide array of chemical reagents can be used to reduce the nitro and N-oxide groups, and the choice of reagent can allow for selective reduction of one group over the other. thieme-connect.de

Reduction of the Nitro Group: The reduction of aromatic nitro groups to amines is a fundamental transformation in organic synthesis. wikipedia.org Common methods include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. wikipedia.org

Metal-Acid Systems: Such as iron (Fe) in acidic media. wikipedia.org

Metal Salts: Tin(II) chloride (SnCl₂) and titanium(III) chloride (TiCl₃) are effective for this transformation. wikipedia.org SnCl₂·2H₂O is known for its chemoselectivity, reducing nitro groups in the presence of other sensitive functionalities. stackexchange.com

Reduction of the N-Oxide Group: The N-oxide can be selectively reduced back to the parent amine. Titanium(III) chloride (TiCl₃) has been shown to be a facile and selective reagent for the reduction of N-oxides, even in the presence of other reducible groups like sulfoxides. researchgate.netnih.gov

Selective Reductions: Achieving selective reduction of either the nitro group or the N-oxide in a molecule containing both is a significant challenge.

Selective Nitro Group Reduction: Catalytic hydrogenation with certain catalysts can be selective. For example, 1% Pt on carbon has been used to reduce a nitro group in the presence of a nitrile, which is sensitive to Pd/C. stackexchange.com Systems like Ni(acac)₂ with polymethylhydrosiloxane (B1170920) (PMHS) have also been used for the chemoselective transfer hydrogenation of nitro compounds. rsc.org

Selective N-Oxide Reduction: As mentioned, TiCl₃ is a key reagent for the selective reduction of N-oxides. researchgate.netnih.gov

The stepwise reduction of this compound could thus lead to 3-aminocinnoline 1-oxide, 3-nitrocinnoline (B1618857), and finally 3-aminocinnoline, providing access to a range of derivatives with different electronic and steric properties.

Reducing Agent Typical Substrate Product Selectivity
Pd/C, H₂Aromatic Nitro GroupAmineCan reduce other groups
SnCl₂·2H₂OAromatic Nitro GroupAmineHigh chemoselectivity
TiCl₃N-OxideAmineSelective for N-oxides
Ni(acac)₂/PMHSAromatic Nitro GroupAmineChemoselective transfer hydrogenation

Electrophilic Reactivity and Substitution Patterns on Cinnoline and its N-Oxides

The cinnoline ring system is generally deactivated towards electrophilic substitution due to the presence of the two nitrogen atoms. The introduction of a nitro group further deactivates the ring. However, the N-oxide group can activate the ring towards electrophilic attack.

In general, electrophilic substitution on N-oxides of aza-aromatic compounds occurs at positions ortho and para to the N-oxide, as the N-oxide group is an ortho, para-director. The N-oxide oxygen can donate electron density to the ring through resonance, facilitating electrophilic attack.

Advanced Spectroscopic Characterization and Structural Elucidation of Cinnoline, 3 Nitro , 1 Oxide Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, DEPT, COSY) for Positional and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within the molecular framework of Cinnoline (B1195905), 3-nitro-, 1-oxide derivatives. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Correlation Spectroscopy (COSY), chemists can assign the specific positions of hydrogen and carbon atoms and infer their spatial relationships.

In the ¹H NMR spectrum of a cinnoline derivative, the chemical shifts of the protons are influenced by their electronic environment. For instance, in a related compound, 3-acetyl-7-chloro-6-fluoro cinnoline-4(1H)-one, the protons on the cinnoline ring system would exhibit distinct signals. The aromatic protons typically appear in the downfield region of the spectrum. The coupling patterns between adjacent protons, observed as splitting of the signals (e.g., doublets, triplets), provide crucial information about which protons are neighbors in the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., aromatic, carbonyl). For example, the carbon atoms in the heterocyclic and benzene (B151609) rings of cinnoline derivatives would have characteristic chemical shifts. rsc.org

DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which can be ambiguous in a standard ¹³C NMR spectrum. This technique is particularly useful for confirming the number of protons attached to each carbon atom.

The COSY experiment is a two-dimensional NMR technique that reveals correlations between coupled protons. Cross-peaks in a COSY spectrum indicate which protons are spin-spin coupled, thus providing a clear map of the proton connectivity within the molecule. This is instrumental in assembling the fragments of the structure deduced from one-dimensional spectra. For example, in a substituted cinnoline derivative, COSY can definitively link the protons on the benzene and pyridazine (B1198779) rings, confirming their relative positions.

Table 1: Representative NMR Data for Cinnoline Derivatives

Technique Observed Features Information Gained
¹H NMRChemical Shifts (δ) and Coupling Constants (J)Electronic environment and connectivity of protons.
¹³C NMRChemical Shifts (δ)Carbon skeleton and functional groups. chemicalbook.com
DEPTSignal phase editingDifferentiation of CH, CH₂, and CH₃ groups.
COSYCross-peaksProton-proton coupling networks.

Note: Specific chemical shift and coupling constant values are highly dependent on the exact substitution pattern of the cinnoline derivative and the solvent used for analysis.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For Cinnoline, 3-nitro-, 1-oxide, high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula, C₈H₅N₃O₃. uni.lunih.gov

The fragmentation pattern observed in the mass spectrum offers valuable insights into the structure of the molecule. Under electron ionization (EI), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragments provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the nitro group (NO₂) and the N-oxide oxygen atom. The stability of the resulting fragment ions can provide clues about the original structure.

For instance, a common fragmentation pathway for N-oxides is the loss of an oxygen atom. In the case of this compound, this would lead to the formation of a 3-nitrocinnoline (B1618857) radical cation. Further fragmentation could involve the loss of the nitro group. The analysis of these fragmentation pathways helps to piece together the molecular structure.

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct Predicted m/z
[M+H]⁺192.04038
[M+Na]⁺214.02232
[M-H]⁻190.02582

Data sourced from PubChem. uni.lu

The use of "soft" ionization techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can often produce a prominent molecular ion peak with less fragmentation, which is particularly useful for confirming the molecular weight of the parent compound.

Ultraviolet-Visible Spectroscopy for Electronic Structure, Chromophore Analysis, and Absorption Characteristics

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The cinnoline ring system itself is a chromophore. pnrjournal.com The addition of a nitro group (-NO₂) and an N-oxide functionality to the cinnoline ring in this compound significantly alters its electronic structure and, consequently, its UV-Vis absorption spectrum. ontosight.ai The nitro group is a strong electron-withdrawing group and a chromophore in its own right, which typically causes a bathochromic shift (a shift to longer wavelengths) of the absorption bands. The N-oxide group can also influence the electronic transitions.

The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions within the aromatic system. The specific positions and intensities of these bands provide a signature for the compound and can be used for quantitative analysis.

A study on quinoline (B57606) derivatives, which are structurally related to cinnolines, demonstrated that the introduction of a nitro group leads to a red shift in the absorption spectrum. researchgate.net Similarly, the UV-Vis spectrum of this compound would likely exhibit absorption at longer wavelengths compared to the parent cinnoline molecule.

Table 3: General UV-Vis Absorption Characteristics of Aromatic Nitro Compounds

Transition Type Typical Wavelength Range (nm) Molar Absorptivity (ε)
π → π200-400High (1,000 - 10,000)
n → π>300Low (10 - 100)

Note: The exact λ_max and ε values are dependent on the solvent and the specific molecular structure.

X-ray Crystallography for Three-Dimensional Molecular Conformation, Helical Distortion, and Intermolecular Interactions

The analysis of the crystal structure can also reveal any helical distortion in the molecule, which might arise from steric hindrance between substituent groups. Furthermore, X-ray crystallography provides invaluable information about the intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions can include hydrogen bonding, π-π stacking, and van der Waals forces.

For example, in the crystal structure of a related compound, the packing might be dominated by π-π stacking interactions between the aromatic rings of adjacent molecules. The presence of the nitro group and the N-oxide in this compound could lead to specific intermolecular interactions, such as dipole-dipole interactions, which would influence the crystal packing and physical properties of the compound. A recent study on uni.lunih.govwikipedia.orgoxadiazolo[3,4-c]cinnoline 5-oxides highlighted the importance of crystal packing analysis in understanding the properties of these materials. rsc.org

Table 4: Information Obtained from X-ray Crystallography

Structural Parameter Significance
Bond Lengths and AnglesConfirms connectivity and geometry.
Torsional AnglesDefines the conformation of the molecule.
Unit Cell DimensionsDescribes the repeating unit of the crystal lattice.
Intermolecular DistancesReveals non-covalent interactions like hydrogen bonds and π-π stacking.

The combination of these advanced spectroscopic and crystallographic techniques provides a powerful and comprehensive approach to the structural elucidation of this compound and its derivatives, which is fundamental to understanding their reactivity and potential applications in various fields of chemistry. ontosight.ai

Theoretical and Computational Chemistry Investigations on Cinnoline, 3 Nitro , 1 Oxide

Quantum Chemical Calculations (e.g., DFT, ZINDO) for Electronic Structure, Frontier Molecular Orbital (FMO) Analysis, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules like Cinnoline (B1195905), 3-nitro-, 1-oxide. Methods such as Density Functional Theory (DFT) and semi-empirical methods like ZINDO (Zerner's Intermediate Neglect of Differential Overlap) are employed to model electronic structure and predict reactivity. sciforum.net DFT, in particular, is widely used for its balance of accuracy and computational cost in studying nitro derivatives of heterocyclic compounds. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis: FMO theory is a key application of these calculations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energies of these orbitals and the gap between them (HOMO-LUMO gap) are crucial descriptors of a molecule's reactivity. ajchem-a.com A smaller HOMO-LUMO gap generally indicates higher reactivity, as the molecule can more easily donate or accept electrons.

The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com For Cinnoline, 3-nitro-, 1-oxide, the electron-withdrawing nitro group and the N-oxide functionality are expected to lower the energies of both the HOMO and LUMO, influencing its interactions. Studies on related nitro-aromatic N-oxides, such as nitro-substituted quinoline (B57606) N-oxides, show that the N-oxide group can enhance the energetic favorability of interactions at active sites. nih.gov

Reactivity Prediction: By analyzing the FMOs and the molecular electrostatic potential (MEP) surface, regions susceptible to nucleophilic or electrophilic attack can be identified. ajchem-a.comnih.gov For nitroaromatic compounds, the nitro group typically creates an electron-deficient (electrophilic) region on the aromatic ring, while the N-oxide oxygen can act as a nucleophilic center or participate in hydrogen bonding. nih.gov In studies of similar molecules, like nitro-substituted formonitrile N-oxide, the global electrophilicity index was calculated to be high, classifying it as a strong electrophile. mdpi.com This type of analysis helps predict how this compound will behave in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Data for Related Heterocyclic Systems This table presents representative data from computational studies on related compounds to illustrate the application of FMO analysis. The specific values for this compound would require a dedicated computational study.

Compound/SystemMethod/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Source
Cinnoline Derivativesab initio/HF/6-311G(d,p)VariesVariesInvestigated ajchem-a.comresearchgate.net
Nitro-substituted Formonitrile N-oxidewb97xd/6-311+G(d)--- mdpi.com
AmoxicillinwB97X-D/6311G(2d,p)-6.23-0.985.25 researchgate.net
IbuprofenwB97X-D/6311G(2d,p)-6.91-1.145.77 researchgate.net

Computational Modeling of Reaction Energy Landscapes and Transition States for Mechanistic Understanding

Computational modeling is a powerful tool for mapping the potential energy surface (PES) of a chemical reaction. byu.edu This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. By identifying the lowest energy path on the PES, the most likely reaction mechanism can be elucidated. byu.eduresearchgate.net

For reactions involving this compound, such as nucleophilic aromatic substitution or cycloaddition, DFT calculations can be used to model the entire reaction coordinate. mdpi.com For instance, in the study of [3+2] cycloaddition reactions of nitrilimines, DFT calculations at the PBE0/6-311++G(2df,pd) level were used to examine the reaction pathways, revealing low energy barriers and high exothermicity. researchgate.net

The process involves:

Locating Stationary Points: Geometries of reactants, intermediates, and products are optimized to find their energy minima.

Transition State Searching: Advanced algorithms (e.g., QST2, QST3) are used to locate the saddle point on the energy landscape that represents the transition state. sciforum.net The correctness of a transition state is confirmed by frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. sciforum.net

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products. sciforum.net

These computational investigations provide activation energies (the energy difference between the reactants and the transition state), which are critical for understanding reaction kinetics. For example, in a study on NO oxidation catalyzed by biomimetic complexes, DFT was used to show that the O-O bond breaking and NO3- formation steps had low energy barriers, indicating catalytic efficiency. nih.gov Such mechanistic insights are invaluable for predicting the chemical behavior of this compound and designing new synthetic pathways. acs.org

Prediction of Crystal Structures and Solid-State Packing through Lattice Energy Minimization

While experimental techniques like single-crystal X-ray diffraction provide definitive crystal structures, computational methods are increasingly used to predict them, especially when high-quality crystals are difficult to obtain. rsc.orgresearchgate.net For a molecule like this compound, which has energetic properties due to the nitro group, understanding its solid-state packing is crucial. rsc.org

The prediction process typically involves two main steps:

Structure Generation: A large number of plausible crystal packings are generated within common space groups using algorithms. rsc.org

Lattice Energy Minimization: The energies of these generated structures are calculated and minimized. The structure with the lowest lattice energy is predicted to be the most stable and therefore the most likely to be observed experimentally. rsc.orgresearchgate.net

The lattice energy is typically described using a force field approach, which includes terms for van der Waals interactions (often using a Buckingham 6-exp potential) and Coulomb electrostatic interactions. researchgate.net A charge-shifted model for electrostatic interactions has been shown to yield reliable results for this class of compounds. rsc.org

A recent study on related ontosight.ainih.govrsc.orgoxadiazolo[3,4-c]cinnoline 5-oxides and their nitro derivatives successfully used crystal structure prediction to gain information about crystal packing. rsc.org The analysis of the predicted packing reveals key intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal's density and stability. researchgate.net Comparing the packing of a cyano-substituted compound with its nitro analog showed that the nitro group's size and ability to form intermolecular bonds led to a denser, more tightly packed crystal structure. researchgate.net

Application of Group-Additivity Methods for the Calculation of Thermochemical Properties

Group-additivity methods provide a fast and reliable way to estimate the thermochemical properties of organic molecules, such as the standard enthalpy of formation (ΔH°f) and combustion (ΔH°c), without the need for resource-intensive experiments or high-level quantum calculations. nih.gov The method is based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent chemical groups. researchgate.net

For this compound, the relevant groups would include:

Aromatic carbon atoms (C-(C)2(N), C-(C)2(H))

Aromatic nitrogen atoms (N-(C)2, N-(N)(C))

The N-oxide group (contribution depends on its specific definition in the model)

The nitro group (C-NO2) attached to an aromatic ring

Recently, group-additivity models have been specifically developed and expanded for nitrogen-containing compounds, including those with nitro, nitroso, and other functionalities. rsc.org A consistent set of 91 group additive values was determined from CBS-QB3 calculations for 300 species, enabling the approximation of standard enthalpy of formation with a mean absolute deviation (MAD) of around 2-3 kJ mol⁻¹. rsc.org

Table 2: Example of Group-Additivity Breakdown This table illustrates the concept using a hypothetical breakdown for a fragment of the target molecule. Actual values are dependent on the specific group additivity scheme used.

GroupDescriptionExample Contribution (kJ/mol)
CB-(N)(C)(H)Aromatic Carbon bonded to Nitrogen, Carbon, and HydrogenVaries
CB-(NO2)(C)2Aromatic Carbon bonded to a Nitro group and two CarbonsVaries
NI-(C)Imino Nitrogen bonded to Carbon (part of N-oxide)Varies
(NO2)-(CB)Nitro group bonded to an aromatic CarbonVaries
Ring CorrectionCorrection for the Cinnoline bicyclic systemVaries

Theoretical Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of newly synthesized compounds. nih.gov Theoretical spectra for this compound can be calculated and compared with experimental data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP functional), is a standard approach for calculating theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These calculated shifts can be correlated with experimental values, often showing a linear relationship. This correlation is invaluable for assigning specific signals in an experimental spectrum to the correct atoms in the molecule, especially for complex structures. nih.gov

Infrared (IR) Spectroscopy: Quantum chemical calculations can also predict vibrational frequencies. sciforum.net These frequencies correspond to the peaks observed in an IR spectrum. The calculated spectrum helps in identifying and assigning characteristic vibrational modes, such as the N-O stretching of the N-oxide group, the asymmetric and symmetric stretching of the NO₂ group, and the various C-H and C-N vibrations of the cinnoline ring system. nih.gov Comparing the calculated frequencies with experimental IR data confirms the presence of specific functional groups and validates the proposed molecular structure. researchgate.netnih.gov

This synergy between theoretical prediction and experimental measurement provides a robust framework for the comprehensive characterization of this compound.

Advanced Synthetic Applications of Cinnoline, 3 Nitro , 1 Oxide and Its Derivatives

Precursors in the Synthesis of Complex Polycyclic Aromatic Hydrocarbons and Analogues

While direct evidence for the use of Cinnoline (B1195905), 3-nitro-, 1-oxide as a precursor in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) is not extensively documented in the provided search results, the chemistry of related compounds suggests its potential in this area. The synthesis of PAHs often involves annulation and cyclization reactions of smaller aromatic fragments. rsc.orgnih.gov The reactive nature of the cinnoline ring system, particularly with the activating nitro and N-oxide groups, could facilitate such transformations.

The synthesis of PAHs is a significant area of research due to their relevance in materials science and their role as products of incomplete combustion. nih.gov Methods for synthesizing PAHs often involve the coupling and subsequent cyclization of smaller aromatic units. For instance, palladium-catalyzed [3+3] annulation has been successfully employed to create various PAHs, including perylene (B46583) derivatives, from smaller aromatic fragments. rsc.org The functional groups on Cinnoline, 3-nitro-, 1-oxide could potentially be manipulated to participate in similar coupling reactions, followed by cyclization to form larger polycyclic systems.

Furthermore, the oxidation of PAHs is a key area of study, particularly in understanding their metabolism and carcinogenicity. nih.govgovinfo.gov The synthesis of oxidized PAH metabolites, such as o-quinones, often starts from the parent PAH. nih.gov While not a direct synthesis of a PAH, the chemistry of this compound could be explored for creating PAH analogues with specific oxidation patterns.

Building Blocks for Novel Heterocyclic Ring Systems and Annulated Structures

This compound and its derivatives are valuable building blocks for the construction of novel heterocyclic ring systems and annulated structures. The inherent reactivity of the cinnoline N-oxide moiety allows for a variety of synthetic transformations.

One significant application is in the synthesis of fused heterocyclic systems. For example, cinnoline oxides with annulated furazan (B8792606) and furoxan cycles have been synthesized and investigated. researchgate.net A reaction of 4-(N-nitramino)-3-phenylfuroxane with an acetic anhydride/sulfuric acid system leads to the formation of researchgate.netrsc.orgacs.orgoxadiazolo[3,4-c]cinnoline-1,5-dioxide, representing the first example of a furoxanocinnoline. researchgate.net This demonstrates the potential of cinnoline derivatives to serve as a scaffold for constructing more complex, multi-ring heterocyclic structures.

The synthesis of the cinnoline nucleus itself can be achieved through various methods, with the cyclization of arenediazonium salt derivatives being a prominent approach. researchgate.net This versatility in synthesis allows for the introduction of various substituents onto the cinnoline ring, which can then be further functionalized to build annulated structures. The development of efficient synthetic routes to complex heterocycles often involves domino reactions, click chemistry, and retro-Diels-Alder reactions. nih.gov While not explicitly mentioning this compound, these modern synthetic methodologies could be applied to it and its derivatives to generate diverse heterocyclic libraries.

The N-oxide functionality in heterocyclic compounds has been shown to be a valuable motif in medicinal chemistry, often leading to improved pharmacological properties. nih.gov The synthesis of these N-oxides can be achieved through various methods, and their unique reactivity can be harnessed for further structural modifications. nih.gov

Role in the Development of Advanced Materials: Energetic Materials and Dyes

The highly nitrated nature of this compound and its derivatives makes them promising candidates for the development of advanced energetic materials. The presence of nitro groups contributes to a high oxygen balance and enthalpy of formation, which are key characteristics of energetic compounds.

Recent studies have investigated the potential of cinnoline oxides and their nitro derivatives as high-energy-density materials. researchgate.netrsc.org Specifically, the synthesis and characterization of researchgate.netrsc.orgacs.orgoxadiazolo[3,4-c]cinnoline 5-oxides, 1,5-dioxides, and their nitro derivatives have been a focus. researchgate.netrsc.org The introduction of nitro groups into the cinnoline ring system, particularly the dinitro derivatives, has been explored to enhance their energetic properties. rsc.org The calculated detonation parameters for some of these compounds have indicated moderate performance as explosives. rsc.org

In the realm of dyes, while direct application of this compound is not specified, the broader class of cinnoline and quinoline (B57606) derivatives has found use in the synthesis of various colorants. ontosight.ai Azo dyes, which constitute a significant portion of commercial dyes, are synthesized from aromatic amines and can incorporate heterocyclic moieties. britannica.commedcraveonline.com The synthesis of azo dyes based on 8-hydroxyquinoline (B1678124) has been reported, demonstrating the utility of quinoline-type structures in dye chemistry. medcraveonline.comresearchgate.net The chromophoric properties of the cinnoline system, combined with the potential for introducing various auxochromic groups, suggest that derivatives of this compound could be explored for the development of novel dyes with specific color and fastness properties.

Utilization as Probes for Mechanistic Biological Investigations (e.g., In Vitro Enzymatic Transformations)

The reactivity of the nitroaromatic and N-oxide functionalities in this compound suggests its potential use as a probe in mechanistic biological investigations, particularly in studying enzymatic transformations. Nitroaromatic compounds are known to undergo enzymatic reduction in biological systems, a process that can lead to the formation of reactive intermediates.

While specific studies utilizing this compound as a biological probe are not detailed in the provided search results, the well-documented biological activity of related nitroquinoline N-oxides provides a strong precedent. For instance, 4-nitroquinoline-1-oxide (4-NQO) is a known carcinogen that undergoes metabolic activation to exert its genotoxic effects. researchgate.net The study of its enzymatic transformation has been crucial in understanding its mechanism of action. researchgate.net

The N-oxide moiety itself can influence the biological activity and metabolic fate of heterocyclic compounds. nih.gov Heterocyclic N-oxides have been investigated for a wide range of therapeutic activities, and their mechanisms of action are often linked to their unique electronic and steric properties. nih.gov Therefore, this compound could serve as a valuable tool to investigate the activity of nitroreductases and other enzymes involved in the metabolism of nitroaromatic compounds. The specific substitution pattern of this compound would likely lead to a unique metabolic profile, providing insights into the structure-activity relationships of this class of compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing cinnoline, 3-nitro-, 1-oxide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of ortho-fluoronitrobenzenes with enediamines under mild conditions (e.g., K₂CO₃ in DMF at 80°C), yielding ~60–75% product . Alternatively, base-catalyzed cyclization of 3-amino-5-hydroxy-4-(2-nitroaryl)pyrazoles provides a route to cinnoline-1-oxides, with hypochlorite oxidation enabling further functionalization . Key factors affecting yield include solvent polarity, temperature, and electron-withdrawing substituents on precursors.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/GC-MS : Quantify purity (>95% typical for research-grade material) and detect nitro-group degradation byproducts .
  • NMR Spectroscopy : Confirm substitution patterns (e.g., nitro at C3, oxide at N1) via characteristic shifts (e.g., deshielded aromatic protons adjacent to nitro groups) .
  • X-ray Crystallography : Resolve crystal structure to verify regiochemistry, particularly in cases of isomeric ambiguity .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Adhere to OSHA HCS guidelines:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to minimize dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and reactions due to potential carcinogenicity (classified under GHS Category 1B) .
  • Waste Disposal : Neutralize residues with reducing agents (e.g., NaBH₄) before disposal to mitigate nitro-group reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in cinnoline-1-oxide derivatization reactions?

  • Methodological Answer : Regioselectivity is governed by electronic and steric effects. For example:

  • Electrophilic Substitution : Nitration at C3 is favored due to the electron-withdrawing N-oxide group, which directs electrophiles to meta positions .
  • Nucleophilic Attack : Steric hindrance at C4 (from the oxide group) disfavors substitution, making C6/C8 positions more reactive in cross-coupling reactions . Computational studies (DFT) can model charge distribution to predict reactivity .

Q. How do structural modifications (e.g., halogenation) impact the physicochemical and biological properties of cinnoline-1-oxide derivatives?

  • Methodological Answer :

  • Physicochemical Effects : Introducing halogens (e.g., Cl at C7) increases molecular polarity, raising melting points by ~20–30°C and enhancing solubility in polar aprotic solvents .
  • Biological Activity : Nitro and N-oxide groups confer redox activity, making derivatives potential pro-drugs in antimicrobial studies. For example, nitro-reductase enzymes in bacteria can activate nitro-containing cinnolines, leading to selective toxicity .

Q. What strategies resolve contradictions in reported spectral data for cinnoline-1-oxide derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare IR, NMR, and HRMS data across multiple sources (e.g., NIST Chemistry WebBook ).
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled precursors to distinguish overlapping signals in complex spectra .
  • Collaborative Reproducibility : Replicate synthesis and characterization under controlled conditions to identify artifacts (e.g., solvent impurities) .

Q. What computational tools are effective for modeling the reactivity of this compound in drug discovery contexts?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., nitroreductases) based on nitro-group orientation .
  • QSAR Models : Correlate substituent effects (Hammett σ constants) with observed bioactivity to optimize lead compounds .
  • TD-DFT Calculations : Predict UV-Vis absorption spectra to guide photodynamic therapy applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.